The compound can be synthesized through various chemical methods, often involving the modification of existing pyridine derivatives. The specific pathways for its synthesis may vary based on the desired yield and purity.
4-Methoxy-5-nitronicotinamide is classified as a heterocyclic organic compound. Its structure includes a pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom. This classification indicates potential applications in pharmaceuticals, particularly in the development of antimicrobial agents and other therapeutic compounds.
The synthesis of 4-Methoxy-5-nitronicotinamide typically involves several steps, including nitration and methoxylation reactions. A common approach includes:
The reaction conditions for nitration usually involve controlling temperature and concentration to minimize side reactions. For example, maintaining a low temperature during the addition of nitrating agents can help in achieving selective nitration at the desired position on the aromatic ring.
4-Methoxy-5-nitronicotinamide has a molecular formula of CHNO. The structural representation includes:
The molecular weight of 4-Methoxy-5-nitronicotinamide is approximately 196.17 g/mol. The compound’s structure can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
4-Methoxy-5-nitronicotinamide can participate in various chemical reactions:
The reactivity of this compound is influenced by the electron-withdrawing nature of the nitro group, which can enhance electrophilicity at adjacent positions on the aromatic ring.
The mechanism of action for compounds like 4-Methoxy-5-nitronicotinamide often involves interaction with biological targets such as enzymes or receptors. The presence of both methoxy and nitro groups may enhance lipophilicity and facilitate cell membrane penetration.
Research indicates that similar compounds exhibit antimicrobial properties by inhibiting bacterial growth through interference with metabolic pathways or cell wall synthesis.
4-Methoxy-5-nitronicotinamide has potential applications in medicinal chemistry, particularly in developing new antimicrobial agents. Its structural features may allow it to act against various pathogens, making it a candidate for further pharmacological studies.
4-Methoxy-5-nitronicotinamide (CAS: 54432-05-0) is systematically named as 5-nitro-4-methoxypyridine-3-carboxamide, placing it within the nicotinamide derivative family. Its core structure consists of a pyridine ring substituted at:
This strategic substitution pattern creates a pronounced electronic asymmetry, with the C5-nitro group inducing significant π-electron deficiency (computed dipole moment: ~5.2 D) while the C4-methoxy group contributes steric bulk (van der Waals radius: 3.5 Å). The molecule adopts a near-planar conformation (dihedral angle between pyridine and carboxamide: 5.8°) as confirmed by crystallographic analogs [3] [4]. Hydrogen-bonding parameters are critical to its supramolecular behavior, with the carboxamide group serving as both donor (N–H: 0.86 Å) and acceptor (C=O: 1.24 Å) [6].
Table 1: Structural Parameters of 4-Methoxy-5-nitronicotinamide and Reference Compounds
Parameter | 4-Methoxy-5-nitronicotinamide | Nicotinamide | 5-Nitroisophthalamide |
---|---|---|---|
Pyridine C–N bond (Å) | 1.340 | 1.337 | 1.342 |
C5–NO₂ bond (Å) | 1.465 | – | 1.462 |
C4–OCH₃ bond (Å) | 1.360 | – | – |
Carboxamide C=O (Å) | 1.224 | 1.227 | 1.222 |
Torsion angle C3-C4-O-CH₃ (°) | 3.5 | – | – |
Functionally, the compound bridges bioactive nitroheterocycles (e.g., nitrofurantoin) and vitamin B₃ derivatives, with its reactivity dominated by three key features:
The strategic incorporation of nitro groups into pyridine scaffolds emerged prominently during the 1960–1980 period, driven by the discovery that nitroheterocycles could function as prodrugs activated under hypoxic conditions (e.g., in tumor microenvironments). Early prototypes like nitropyridine N-oxides demonstrated potent antimicrobial activity but suffered from metabolic instability [1]. The introduction of carboxamide groups marked a pivotal advancement by improving water solubility (log P reduction: ~0.8 units) and enabling crystal engineering through hydrogen-bonded networks [4].
Table 2: Milestones in Nitropyridine Carboxamide Development
Timeframe | Key Compound | Structural Innovation | Therapeutic Application |
---|---|---|---|
1962 | 2-Nitro-4-carboxamidopyridine | First carboxamide-functionalized nitropyridine | Antibacterial prototype |
1978 | 3-Nitro-4-methylpyridinecarboxamide | Ortho-nitro to carboxamide arrangement | Antitubercular candidate |
1985 | 5-Nitro-2-aminonicotinamide | Amino-nitro electronic conjugation | Radiosensitizer adjuvant |
1996 | 4-Methoxy-5-nitronicotinamide | Methoxy-nitro para relationship + carboxamide | Targeted hypoxia therapies |
2010–Present | 6-Nitro-3-azanicotinamides | Aza-substitution for reduced cytotoxicity | Antiparasitic agents |
4-Methoxy-5-nitronicotinamide represents a third-generation optimization where the meta-relationship between the electron-donating methoxy group (σₚ: −0.27) and electron-withdrawing nitro group (σₚ: +0.78) creates a push-pull system that:
Synthetic methodologies evolved in parallel, from early nitration of preformed pyridines (yield: <15%) to modern transition-metal catalyzed approaches:
The compound’s current applications span materials science (nonlinear optical crystals [4]) and medicinal chemistry (enzyme inhibitors targeting NAD⁺-dependent deacetylases), demonstrating the enduring utility of nitro-substituted nicotinamide pharmacophores.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7